N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 62957-18-0
VCID: VC4269654
InChI: InChI=1S/C12H14N2.2ClH/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12;;/h3-8H,13H2,1-2H3;2*1H
SMILES: CN(C)C1=CC2=C(C=C1)C=C(C=C2)N.Cl.Cl
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride

CAS No.: 62957-18-0

Cat. No.: VC4269654

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17

* For research use only. Not for human or veterinary use.

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride - 62957-18-0

Specification

CAS No. 62957-18-0
Molecular Formula C12H16Cl2N2
Molecular Weight 259.17
IUPAC Name 2-N,2-N-dimethylnaphthalene-2,6-diamine;dihydrochloride
Standard InChI InChI=1S/C12H14N2.2ClH/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12;;/h3-8H,13H2,1-2H3;2*1H
Standard InChI Key OTOFTYVXAUIKHI-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=C(C=C1)C=C(C=C2)N.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C12H14N2·2HCl, with a molecular weight of 259.17 g/mol . Its IUPAC name is N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride, and its structure features a naphthalene backbone substituted with dimethylamine and amine groups at positions 2 and 6, respectively (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight259.17 g/mol
Melting PointNot reported
SolubilitySoluble in water, polar solvents
Purity≥95% (commercial)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves four stages (Figure 2):

  • Nitration: Naphthalene is nitrated to 2,6-dinitronaphthalene using nitric acid.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts nitro groups to amines, yielding 2,6-diaminonaphthalene.

  • Methylation: The amine at position 2 is dimethylated using methyl iodide or dimethyl sulfate in the presence of a base.

  • Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt.

Table 2: Synthetic Routes and Yields

StepReagents/ConditionsYieldSource
NitrationHNO₃, H₂SO₄, 50–60°C60–70%
ReductionH₂/Pd-C, ethanol, RT85–90%
Methylation(CH₃)₂SO₄, NaOH, 80°C75–80%
Salt FormationHCl (aq.), ethanol>95%

Industrial-Scale Optimization

Industrial processes often employ continuous-flow reactors and zeolitic catalysts to enhance efficiency. For example, MTW zeolites (e.g., ZSM-12) have been used in methylation reactions to improve selectivity . PdO-modified SAPO-11 catalysts demonstrate enhanced stability and shape selectivity for dimethylnaphthalene isomers, which could be adapted for this compound’s synthesis .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for antihypertensive agents. In rodent studies, structurally related derivatives reduced systolic blood pressure by 32–37 mmHg at doses of 1–100 mg/kg. Its amine functionality allows for further functionalization into bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Material Science

In polymer chemistry, it acts as a monomer for conductive polymers or cross-linking agents. For example, polyethylene naphthalate (PEN)—a high-performance polymer derived from dimethylnaphthalene analogs—exhibits superior thermal resistance compared to PET .

Analytical Chemistry

As a non-ionic buffering agent, it maintains pH 6–8.5 in cell cultures, facilitating enzymatic assays and protein stability studies.

Table 3: Key Applications and Case Studies

ApplicationFindingsSource
Antihypertensive Drug Dev.37 mmHg reduction in SHR rats at 100 mg/kg
Polymer SynthesisPEN tensile strength: 85 MPa
Cell Culture BufferStable pH 7.4 ± 0.2 for 72 hours

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator